molecular formula C4H6ClFO3S B1448843 4-Fluorooxolane-3-sulfonyl chloride CAS No. 1803609-87-1

4-Fluorooxolane-3-sulfonyl chloride

Cat. No.: B1448843
CAS No.: 1803609-87-1
M. Wt: 188.61 g/mol
InChI Key: HFRMTYQVLIOYJH-UHFFFAOYSA-N
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Description

4-Fluorooxolane-3-sulfonyl chloride is a chemical compound with the molecular formula C₄H₆ClFO₃S and a molecular weight of 188.61 g/mol . This compound is characterized by the presence of a fluorine atom, an oxolane ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorooxolane-3-sulfonyl chloride typically involves the reaction of 4-fluorooxolane with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error .

Mechanism of Action

The mechanism of action of 4-Fluorooxolane-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: 4-Fluorooxolane-3-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and stability .

Properties

IUPAC Name

4-fluorooxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRMTYQVLIOYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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